molecular formula C16H14N2O3 B138932 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione CAS No. 106981-52-6

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Cat. No. B138932
M. Wt: 282.29 g/mol
InChI Key: CWFMBSOEQIOZAR-UHFFFAOYSA-N
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Patent
US04617316

Procedure details

A stirred mixture of 9.2 g (0.03 mole) of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3(2H)-dione and 12.8 g (0.23 mole) of iron powder in 50 ml of water was heated at 100° C. During a two hour period 35.1 g (0.58 mole) of glacial acetic acid was added to the hot reaction mixture. After complete addition the mixture was heated at reflux for four hours. The reaction mixture was cooled then made basic by the addition of potassium carbonate. The basic mixture was extracted with 500 ml of methylene chloride. The extract was filtered, and the filtrate extracted with 300 ml of 2N hydrochloric acid. The acidic extract was made basic with cold concentrated ammonium hydroxide. The basic solution was extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated under the reduced pressure to produce 3.1 g of 3-ethoxy-4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)aniline as a solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12.8 g
Type
catalyst
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[N:13]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]1=[O:23])[CH3:2].C(O)(=O)C.C(=O)([O-])[O-].[K+].[K+]>O.[Fe]>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[N:13]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]1=[O:23])[NH2:10])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)OC1=C(C=CC(=C1)[N+](=O)[O-])N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
12.8 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
35.1 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The basic mixture was extracted with 500 ml of methylene chloride
FILTRATION
Type
FILTRATION
Details
The extract was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with 300 ml of 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidic extract
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under the reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(N)C=CC1N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.